Cas no 160472-96-8 (22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3',4':6,7]pyrazino[2''',1''':2,3][1,3]oxazepino[4,5-b]indole-1,4,17,25(18H)-tetrone,2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-,(3R,5aS,10bR,10cS,15aR,18S,22aS,22bS,23aS,24S)-rel-(+)- (9CI))

22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3',4':6,7]pyrazino[2''',1''':2,3][1,3]oxazepino[4,5-b]indole-1,4,17,25(18H)-tetrone,2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-,(3R,5aS,10bR,10cS,15aR,18S,22aS,22bS,23aS,24S)-rel-(+)- (9CI) structure
160472-96-8 structure
Product Name:22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3',4':6,7]pyrazino[2''',1''':2,3][1,3]oxazepino[4,5-b]indole-1,4,17,25(18H)-tetrone,2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-,(3R,5aS,10bR,10cS,15aR,18S,22aS,22bS,23aS,24S)-rel-(+)- (9CI)
Numero CAS:160472-96-8
MF:C32H32N6O7S4
MW:740.892481803894
CID:177735
PubChem ID:157801
Update Time:2025-04-19

22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3',4':6,7]pyrazino[2''',1''':2,3][1,3]oxazepino[4,5-b]indole-1,4,17,25(18H)-tetrone,2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-,(3R,5aS,10bR,10cS,15aR,18S,22aS,22bS,23aS,24S)-rel-(+)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3',4':6,7]pyrazino[2''',1''':2,3][1,3]oxazepino[4,5-b]indole-1,4,17,25(18H)-tetrone,2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-,(3R,5aS,10bR,10cS,15aR,18S,22aS,22bS,23aS,24S)-rel-(+)- (9CI)
    • 22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathia...
    • 22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3'
    • Leptosine I
    • 22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo(2'',3'':2',3')(1,2,3,4,6)tetrathiazocino(6'',5'':1',5')pyrrolo(3',4':6,7)pyrazino(2''',1''':2,3)(1,3)oxazepino(4,5-b)indole-1,4,17,25(18H)-tetrone, 2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-, (3alpha,5abeta,10balpha,10cS*,15abeta ,18beta,22abeta,22balpha,23aalpha,24S*)-( )-
    • Chaetocin, 2,5:2',5'-dide(epidithio)-19'-deoxy-2',5'-(epit
    • Leptosin I
    • Leptosine
    • 37-hydroxy-7-(hydroxymethyl)-6,36-dimethyl-30-propan-2-yl-3-oxa-31,32,33,34-tetrathia-6,9,11,26,28,36-hexazadecacyclo[28.4.2.14,18.01,28.02,19.04,9.010,18.012,17.019,27.020,25]heptatriaconta-12,14,16,20,22,24-hexaene-5,8,29,35-tetrone
    • Chaetocin, 2,5:2',5'-dide(epidithio)-19'-deoxy-2',5'-(epitetrathio)-5,6'-epoxy-6-hydroxy-19',19'-dimethyl-, (5alpha,6S,6'S,15alpha)-
    • (+)-Leptosin I
    • AKOS040752490
    • 160472-96-8
    • Inchi: 1S/C32H32N6O7S4/c1-14(2)31-27(44)38-24-29(16-10-6-8-12-18(16)34-24)22(32(38,26(43)36(31)4)47-49-48-46-31)45-30-21(41)28(29)15-9-5-7-11-17(15)33-23(28)37(30)20(40)19(13-39)35(3)25(30)42/h5-12,14,19,21-24,33-34,39,41H,13H2,1-4H3
    • Chiave InChI: PZFMMBJJDMZAIP-UHFFFAOYSA-N
    • Sorrisi: S1C23C(N(C)C(C(C)C)(C(N2C2C4(C5C=CC=CC=5N2)C3OC23C(N(C)C(CO)C(N2C2C4(C4C=CC=CC=4N2)C3O)=O)=O)=O)SSS1)=O

Proprietà calcolate

  • Massa esatta: 740.12153208g/mol
  • Massa monoisotopica: 740.12153208g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 2
  • Complessità: 1580
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 10
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 256Ų

22bH-18,22a-(Iminomethano)-10b,23a-methano-10bH,23aH-indolo[2'',3'':2',3'][1,2,3,4,6]tetrathiazocino[6'',5'':1',5']pyrrolo[3',4':6,7]pyrazino[2''',1''':2,3][1,3]oxazepino[4,5-b]indole-1,4,17,25(18H)-tetrone,2,3,5a,6,15,15a-hexahydro-24-hydroxy-3-(hydroxymethyl)-2,26-dimethyl-18-(1-methylethyl)-,(3R,5aS,10bR,10cS,15aR,18S,22aS,22bS,23aS,24S)-rel-(+)- (9CI) Letteratura correlata

Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd